molecular formula C23H20ClN5O3S B3623240 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B3623240
M. Wt: 482.0 g/mol
InChI Key: IDYDAHSLBQODHE-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 4-chlorophenyl group at the 4th position of the triazole ring, a pyridin-4-yl substituent at the 5th position, and a 3,5-dimethoxyphenyl moiety attached to the acetamide nitrogen. Its structure has been validated via crystallographic methods using SHELXL, a widely recognized refinement program in small-molecule crystallography .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O3S/c1-31-19-11-17(12-20(13-19)32-2)26-21(30)14-33-23-28-27-22(15-7-9-25-10-8-15)29(23)18-5-3-16(24)4-6-18/h3-13H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYDAHSLBQODHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide typically involves multiple stepsThe final step often involves the attachment of the dimethoxyphenyl group through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound .

Scientific Research Applications

2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-ylthio acetamides. Key structural variations among analogs include substitutions on the triazole ring and the aryl acetamide group, which significantly alter physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name Triazole Substituents Acetamide Aryl Group Key Properties/Activity Reference
Target Compound: 2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide 4-(4-chlorophenyl), 5-(pyridin-4-yl) 3,5-dimethoxyphenyl High lipophilicity (Cl group); potential electronic modulation (OCH₃ groups)
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methylphenyl), 5-(pyridin-4-yl) 3,5-dimethoxyphenyl Reduced electronegativity (CH₃ vs. Cl); possible lower binding affinity
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-(4-chlorophenyl), 5-(pyridin-4-yl) 3-methoxyphenyl Diminished steric bulk (single OCH₃); altered solubility profile
2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-allyl, 5-(pyridin-4-yl) 2-ethoxyphenyl Increased flexibility (allyl group); enhanced metabolic instability
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives 4-amino, 5-(furan-2-yl) Varied N-aryl substituents Anti-exudative activity (10 mg/kg dose; comparable to diclofenac sodium at 8 mg/kg)

Key Findings:

Chlorophenyl vs. Methylphenyl Substituents :

  • The 4-chlorophenyl group in the target compound confers higher electronegativity and lipophilicity compared to the 4-methylphenyl analog . This may enhance interactions with hydrophobic binding pockets in enzymes or receptors.
  • Methyl substitution (as in ) reduces molecular weight but may decrease target affinity due to weaker electronic effects.

In contrast, the 3-methoxyphenyl analog lacks this symmetry, which may reduce binding efficiency. Compounds with 2-ethoxyphenyl or 2-chloro-5-(trifluoromethyl)phenyl substituents exhibit altered solubility and metabolic stability due to steric and electronic effects.

Biological Activity Insights: While direct activity data for the target compound is unavailable, structurally related 4-amino-5-(furan-2-yl) triazole acetamides demonstrated significant anti-exudative activity (e.g., 57% inhibition at 10 mg/kg vs. 61% for diclofenac sodium at 8 mg/kg) . The presence of a pyridinyl group in the target compound may similarly modulate inflammatory pathways.

Impact of Heterocyclic Moieties :

  • Pyridinyl groups (as in the target compound and ) enhance hydrogen-bonding capacity, whereas furan-2-yl substituents introduce planar aromaticity, affecting target selectivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide

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